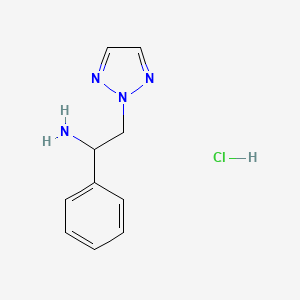

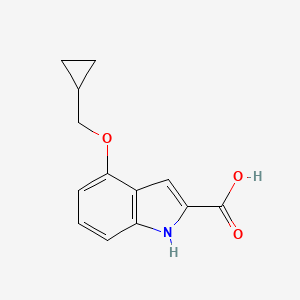

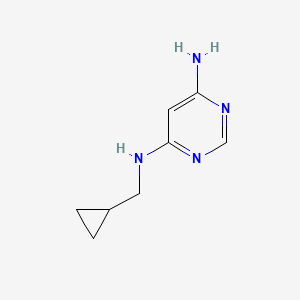

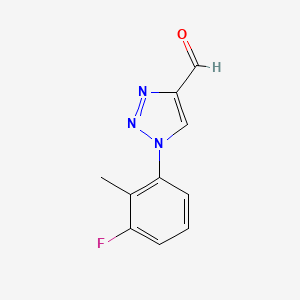

1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethan-1-amine hydrochloride

Vue d'ensemble

Description

“1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethan-1-amine hydrochloride” is a chemical compound . It is a derivative of 1,2,3-triazole, a class of compounds that have been extensively studied due to their broad range of applications in biomedicinal, biochemical, and material sciences .

Synthesis Analysis

The synthesis of 1,2,3-triazole analogs, including “1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethan-1-amine hydrochloride”, can be accomplished via “Click” chemistry and Suzuki–Miyaura cross-coupling reaction in aqueous medium . The synthesis of a similar triazole was accomplished using (S)-(-) ethyl lactate as a starting material . This compound underwent Suzuki–Miyaura cross-coupling reaction with different arylboronic acids in aqueous medium to afford the target molecules .

Molecular Structure Analysis

1,2,3-Triazoles can be divided into three groups depending on the position of the substituent at the nitrogen atom . Theoretical calculations of magnetic properties of NH-1,2,3-triazoles performed at B3LYP/6-311++G (d,p) level within GIAO approach confirmed the aromatic character of these 6e-heterocycles .

Chemical Reactions Analysis

1,2,3-Triazoles demonstrate amphoteric properties and can behave as a weak base or a weak acid similar to phenol . Phenyl esters of α-azido acids react with trialkylphosphines in THF/H2O to give 5-substituted 2H-1,2,3-triazol-4-ols in very good yields .

Applications De Recherche Scientifique

Pharmacological Potentials

Triazole compounds are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities . They are present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular .

Antimicrobial Activity

Triazoles are commonly used in medicinal chemistry and are included in the class of antimicrobials on account of their safety profile and excellent therapeutic index . They have been used to develop new classes of antibacterial agents to fight multidrug-resistant pathogens .

Antifungal Activity

Among the antifungal drugs, conazoles constitute a major class based on azole moiety . The commercially available triazole-containing drugs include fluconazole and voriconazole .

Antidepressant Activity

Triazole nucleus is present in several antidepressant drugs such as trazodone and nefazodone .

Antihypertensive Activity

Triazole derivatives have been used in the development of antihypertensive drugs, such as trapidil .

Antiepileptic Activity

Rufinamide, an antiepileptic drug, contains a 1,2,3-triazole core .

Anticancer Activity

Triazole-modified compounds have shown considerable antitumor activity towards various cell lines .

Organic Synthesis and Chemical Biology

1,2,3-Triazoles have found broad applications in organic synthesis, chemical biology, and industry . They are part of essential building blocks like amino acids, nucleotides, etc .

Propriétés

IUPAC Name |

1-phenyl-2-(triazol-2-yl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4.ClH/c11-10(8-14-12-6-7-13-14)9-4-2-1-3-5-9;/h1-7,10H,8,11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJRKMCAHDGVREI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CN2N=CC=N2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethan-1-amine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

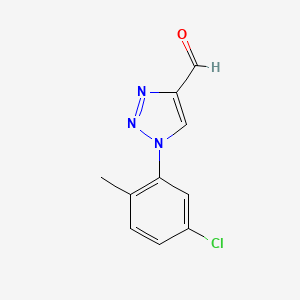

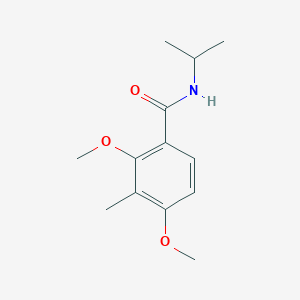

![methyl 2-[(E)-2-(dimethylamino)vinyl]-6-(3,5-dimethyl-4H-1,2,4-triazol-4-yl)-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate](/img/structure/B1489863.png)

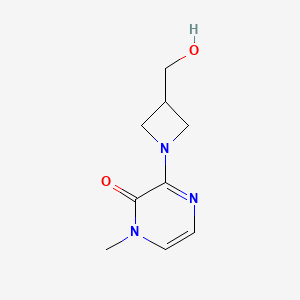

![1-[1-(tert-butoxycarbonyl)azepan-4-yl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1489870.png)